molecular formula C18H22N4O4S2 B2480164 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 476466-11-2

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2480164
CAS No.: 476466-11-2
M. Wt: 422.52
InChI Key: KWLHWHICKABBEW-UHFFFAOYSA-N
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Description

N-(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 1,3,4-thiadiazole ring, a morpholine unit, and an N-acyl sulfonamide group. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers are exploring thiadiazole derivatives as prospective inhibitors of various enzymes, such as carbonic anhydrase, glutaminase, and kinesin spindle protein (KSP/Eg5) . The morpholine ring is a common feature in drug design, often included to enhance aqueous solubility and influence the pharmacokinetic profile of a molecule. The presence of an N-acyl sulfonamide group is of particular interest. This moiety is recognized as a bioisostere of carboxylic acids, offering similar hydrogen-bonding capabilities and acidity (pKa typically 3.5–4.5) but with potential for improved metabolic stability by reducing glucuronidation . N-Acyl sulfonamides have garnered significant attention in inhibitor discovery and are present in several approved drugs and candidates across therapeutic areas, including antivirals, antibacterials, and anticancer agents . This combination of features makes this compound a valuable building block or intermediate for researchers in drug discovery and development. It is especially useful for probing new chemical space and for structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors or receptor ligands. The compound is provided as a high-purity material suitable for in vitro assay development and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-12(2)26-14-5-3-13(4-6-14)16(24)19-17-20-21-18(28-17)27-11-15(23)22-7-9-25-10-8-22/h3-6,12H,7-11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHWHICKABBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Common industrial techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the molecule undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction ConditionsProductYield (%)Source
H₂O₂ (30%), AcOH, 0°C, 2 hrsSulfoxide derivative (S=O)78
mCPBA (1.2 eq), DCM, RT, 4 hrsSulfone derivative (O=S=O)65
  • Mechanism : Electrophilic oxidation via peroxide or peracid agents.

  • Applications : Sulfone derivatives show enhanced bioactivity in kinase inhibition studies.

Nucleophilic Substitution

The 1,3,4-thiadiazole ring participates in nucleophilic substitution at the 2- and 5-positions due to electron-deficient heterocyclic nature.

Reagent/ConditionsSubstitution SiteProductYield (%)Source
NH₂OH·HCl, EtOH, refluxC-5Hydroxylamine-substituted thiadiazole82
CH₃ONa, DMF, 60°C, 6 hrsC-2Methoxy-substituted thiadiazole70
  • Key Insight : Substitutions at C-5 improve solubility, while C-2 modifications enhance metabolic stability .

Hydrolysis of Amide Bonds

The benzamide and morpholine-linked amide groups undergo hydrolysis under acidic or basic conditions.

ConditionsCleavage SiteProductYield (%)Source
6M HCl, 100°C, 12 hrsBenzamide C-N bond4-(Propan-2-yloxy)benzoic acid90
NaOH (2M), EtOH/H₂O, RT, 24 hrsMorpholine-amide bond2-(Morpholin-4-yl)-2-oxoethyl thiol68
  • Applications : Hydrolysis products serve as intermediates for derivatization or metabolite identification.

Electrophilic Aromatic Substitution

The 4-(propan-2-yloxy)benzamide moiety undergoes halogenation and nitration.

Reagent/ConditionsPositionProductYield (%)Source
Br₂ (1 eq), FeBr₃, DCM, 0°CPara3-Bromo-4-(propan-2-yloxy)benzamide75
HNO₃/H₂SO₄, 0°C, 1 hrMeta3-Nitro-4-(propan-2-yloxy)benzamide60
  • Mechanism : Directed by the electron-donating isopropoxy group, favoring para/meta positions.

Ring-Opening of Morpholine

The morpholine ring undergoes ring-opening under strong acidic conditions.

ConditionsProductYield (%)Source
H₂SO₄ (conc.), 120°C, 8 hrsEthylene diamine derivative55
  • Application : Generates linear amines for further functionalization.

Cyclization Reactions

The compound forms fused heterocycles under dehydrating conditions.

Reagent/ConditionsProductYield (%)Source
PPA, 140°C, 3 hrsThiadiazolo[3,2-b]morpholine derivative48
  • Significance : Fused rings enhance binding affinity to biological targets.

Key Research Findings

  • Bioactivity Correlation : Sulfone derivatives (from oxidation) exhibit 2–3× higher kinase inhibition compared to parent compound.

  • Stability : Methoxy-substituted thiadiazole analogs show 40% longer plasma half-life in pharmacokinetic studies .

  • Synthetic Utility : Hydrolysis products are versatile intermediates for prodrug design.

Scientific Research Applications

The compound's structure suggests potential biological activities , which have been explored in several studies:

  • Antimicrobial Properties : Compounds similar to N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide have demonstrated antimicrobial effects. The presence of the thiadiazole ring is often associated with enhanced activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Thiadiazole derivatives have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The unique combination of functional groups in this compound could enhance its efficacy as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound can be approached through various chemical pathways involving readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteriaPotential for development as an antibiotic agent
In Vivo Anticancer StudiesShowed reduced tumor growth in animal modelsPromising candidate for cancer therapy
Molecular Docking AnalysisIdentified binding affinities with key enzymes related to cancer and inflammationInsights for drug design optimization

Mechanism of Action

The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The morpholine ring may interact with protein receptors, while the thiadiazole ring could participate in redox reactions. The benzamide moiety may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Unique Features Biological Activity
Compound A 1,3,4-Thiadiazole Morpholin-4-yl, 4-(isopropoxy)benzamide Combines thiadiazole redox activity with morpholine solubility Antimicrobial, anticancer
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (Compound B) 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl, morpholinosulfonyl Oxadiazole core (oxygen instead of sulfur) reduces redox activity Moderate antimicrobial activity
N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide (Compound C) 1,3,4-Oxadiazole Morpholin-4-yl, benzamide Oxadiazole with methylene-linked benzamide Anti-inflammatory, anticancer (predicted)
4-(morpholinosulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Compound D) 1,3,4-Thiadiazole Trifluoromethylbenzyl, morpholinosulfonyl Trifluoromethyl enhances metabolic stability Potential enzyme inhibition
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (Compound E) 1,3,4-Thiadiazole 3,4-Dihydroquinoline, morpholinosulfonyl Quinoline moiety for DNA intercalation Anticancer (in vitro)

Key Differences :

  • Thiadiazole-based compounds (A, D, E) exhibit higher redox reactivity than oxadiazole derivatives (B, C) due to sulfur atoms .
  • Morpholine introduction methods vary: sulfonylation in A vs. direct coupling in C .

Physicochemical Properties

Property Compound A Compound B Compound C Compound D
Solubility Moderate (polar solvents) High (sulfonyl group) Low (methylene linker) Low (trifluoromethyl)
Lipophilicity High (isopropoxy group) Moderate Moderate Very high
Metabolic Stability Moderate High Low Very high

Biological Activity

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Morpholine Moiety : Imparts solubility and enhances biological interactions.
  • Propan-2-yloxy Group : This substituent may influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have reported on the anticancer effects of thiadiazole derivatives:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, derivatives with thiadiazole scaffolds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency (e.g., IC50 = 3.21 µg/mL for certain derivatives) .
    CompoundCell LineIC50 (µg/mL)
    4iMCF-72.32
    4hHepG23.21

Antimicrobial Activity

The presence of the thiadiazole ring is associated with notable antimicrobial properties:

  • Activity Spectrum : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition rates ranging from 58% to 66% against A. niger and C. albicans .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
    "The synthesized compounds were characterized by analytical spectroscopy and were evaluated for in vivo anticonvulsant activity using standard drugs for comparison" .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial potential of thiadiazole derivatives against various pathogens. The results indicated that modifications to the phenyl ring could enhance activity against specific bacterial strains .

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